molecular formula C18H19ClN2O2S B11330180 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11330180
M. Wt: 362.9 g/mol
InChI Key: NPOJNQVTOLGFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a furan ring, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Dimethylaminoethyl Side Chain: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzothiophene core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce dihydrobenzothiophene derivatives.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide: shares similarities with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H19ClN2O2S/c1-11-8-9-14(23-11)13(21(2)3)10-20-18(22)17-16(19)12-6-4-5-7-15(12)24-17/h4-9,13H,10H2,1-3H3,(H,20,22)

InChI Key

NPOJNQVTOLGFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.